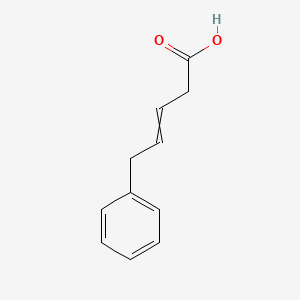
5-phenylpent-3-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenylpent-3-enoic acid is an organic compound with the molecular formula C11H12O2. It is characterized by a phenyl group attached to a pentenoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpent-3-enoic acid can be achieved through several methods. One common approach involves the reaction of benzyl chloride with malonic acid in the presence of a base, followed by decarboxylation and dehydration to form the desired product . Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an appropriate ester to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-phenylpent-3-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-phenylpent-3-enoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-phenylpent-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms . Additionally, its structural features allow it to interact with cellular membranes, affecting cell permeability and function .
Vergleich Mit ähnlichen Verbindungen
5-phenylpent-3-enoic acid can be compared with other similar compounds, such as:
3-phenylpent-4-enoic acid: Similar structure but with a different position of the double bond.
5-phenylpentanoic acid: Lacks the double bond, leading to different chemical properties and reactivity.
5-phenylpenta-2,4-dienoic acid: Contains an additional double bond, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5-phenylpent-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13) |
InChI-Schlüssel |
VWWLQJZGLBUHNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


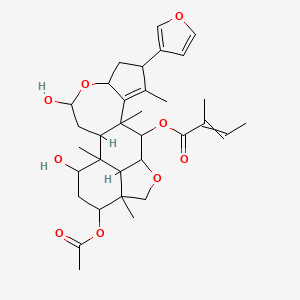
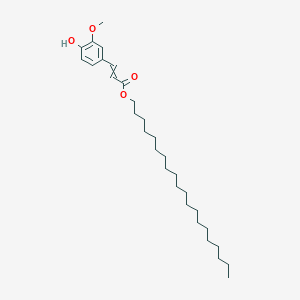

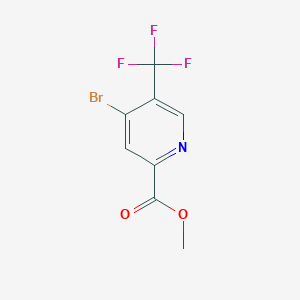

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
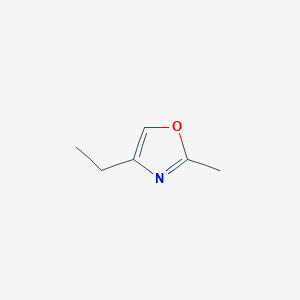
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)






